molecular formula C15H9Cl3N4O2 B15340287 1-(2,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide

1-(2,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide

Cat. No.: B15340287
M. Wt: 383.6 g/mol
InChI Key: OTJMFXRDZXEPRL-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide is a chemical compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

The synthesis of 1-(2,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide typically involves multiple steps One common synthetic route includes the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form the intermediate compound This intermediate is then cyclized to form the triazole ring

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The use of continuous flow reactors and other advanced techniques can also be employed to scale up the production process.

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-chlorophenyl group can be replaced with other substituents.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is being conducted to explore its potential as a therapeutic agent for treating various diseases, including cancer and inflammatory conditions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide involves its interaction with specific molecular targets. The triazole ring in the compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, affecting their function and activity.

Comparison with Similar Compounds

Similar compounds to 1-(2,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide include other triazole derivatives and compounds with similar structural features. Some examples are:

  • 1-(2,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (phenyl)amide
  • 1-(2,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (methyl)amide

These compounds share similar chemical properties and reactivity but may differ in their biological activity and applications. The presence of different substituents can significantly impact the compound’s interaction with biological targets and its overall effectiveness in various applications.

Properties

Molecular Formula

C15H9Cl3N4O2

Molecular Weight

383.6 g/mol

IUPAC Name

N-(2-chlorophenyl)-1-(2,4-dichlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C15H9Cl3N4O2/c16-8-5-6-12(10(18)7-8)22-15(24)20-13(21-22)14(23)19-11-4-2-1-3-9(11)17/h1-7H,(H,19,23)(H,20,21,24)

InChI Key

OTJMFXRDZXEPRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NN(C(=O)N2)C3=C(C=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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